

steric effects in di-tert-butyl 1,2-benzoquinone derivatives

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Compound Focus: 1,2-Benzoquinone

CAS No.: 583-63-1

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An Overview of Di-tert-butyl-1,2-benzoquinone Derivatives

The table below summarizes two prominent di-tert-butyl-1,2-benzoquinone derivatives discussed in the literature, highlighting their distinct chemical profiles and research applications.

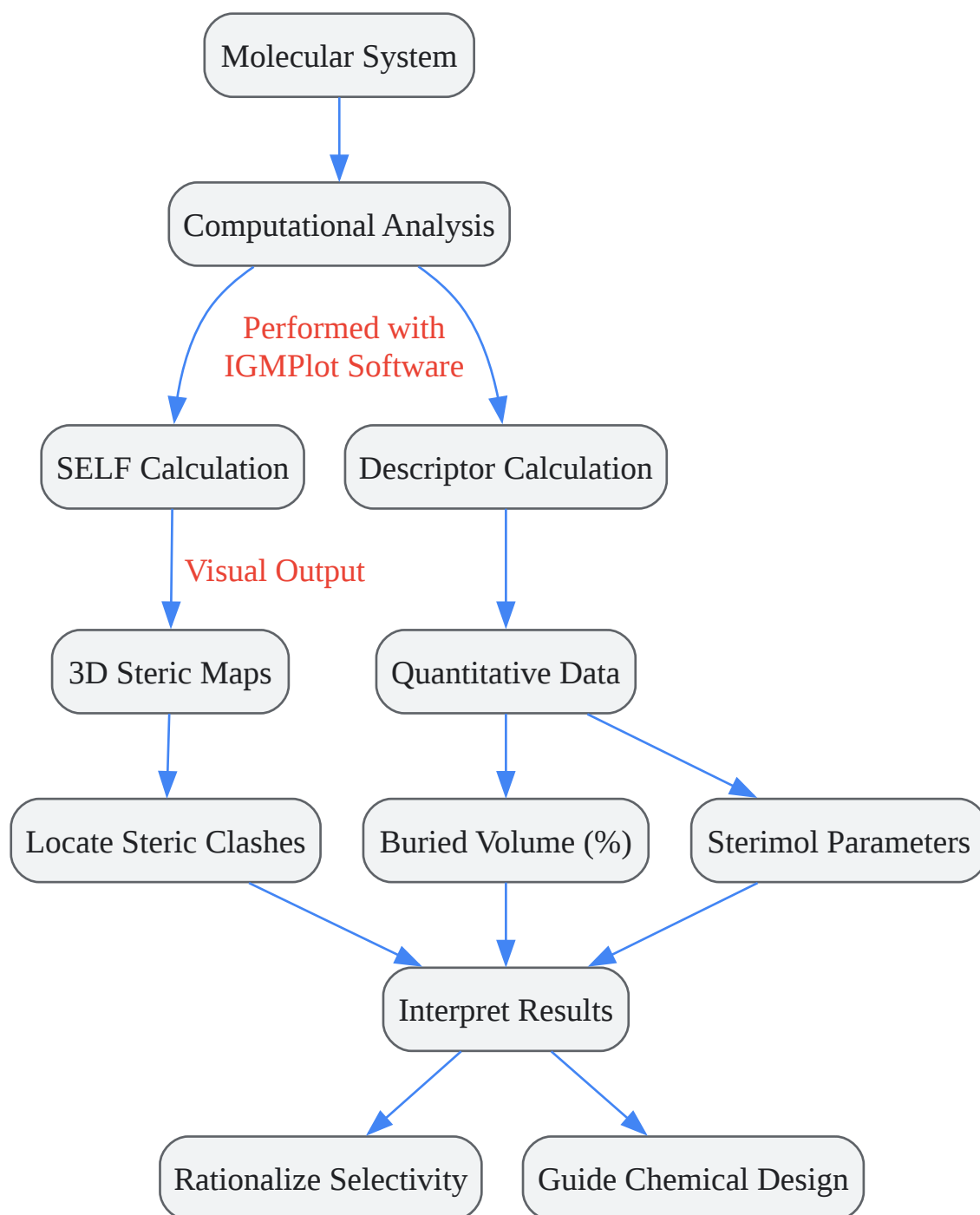
Derivative Name	CAS Number	Structural Features	Key Applications in Research	Notable Properties / Findings
3,5-Di-tert-butyl-1,2-benzoquinone [1] [2]	3383-21-9	1,2-benzoquinone with tert-butyl groups at the 3- and 5- positions. [2]	Synthesis of transition metal complexes (e.g., Cu(II)) for redox reactivity studies. [1]	The tert-butyl groups increase redox reactivity and can lead to the formation of stable radical intermediates. [1]
4,6-Di-tert-butyl-1,2-benzoquinone [3]	Information not specified in search results	1,2-benzoquinone with tert-butyl groups at the 4- and 6- positions. [3]	Study of photostability and synthesis of sterically hindered catechols. [3]	Replacing a methyl substituent with a methoxymethyl (CH ₂ OMe) group at the 6-position "increases substantially" the

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				photostability in benzene. [3]

A Modern Workflow for Visualizing Steric Effects

A significant advancement in the field is the introduction of new computational tools that allow for precise visualization and quantification of steric repulsion. The **Steric Exclusion Localization Function (SELF)** is one such tool that transforms abstract quantum mechanical concepts into intuitive 3D maps [4].

The following diagram illustrates a general experimental and computational workflow for analyzing steric effects in molecular systems using these modern approaches:



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Key Methodological Details:

- **The SELF Tool:** This method requires only a single quantum chemical calculation and can be accessed through user-friendly software called **IGMPlot** [4]. It helps researchers visually identify the location and magnitude of steric clashes and determine which specific atoms are the primary contributors to the repulsion [4].

- **Steric Descriptors:** Complementary to visualization, quantitative descriptors are crucial for establishing structure-activity relationships. Common DFT-computed steric descriptors include **Buried Volume ($\%V_{bur}$)** and **Sterimol parameters** (which describe the width and length of substituents) [5]. These parameters are part of larger databases, like the HeteroAryl Descriptors database (HArD), designed to aid in predictive model development [5].

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References

1. Synthesis and ESR studies of redox reactivity of bis (3,5-di- ... [sciencedirect.com]
2. 3,5-DI-TERT-BUTYL-O-BENZOQUINONE | 3383-21-9 [chemicalbook.com]
3. New sterically-hindered catechols/o-benzoquinones. | CoLab [colab.ws]
4. A Practicable Measure and Spatial Visualization of Steric ... [chemrxiv.org]
5. A database of steric and electronic properties of heteroaryl ... [nature.com]

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